Cas no 103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
103775-10-6 structure
Product Name:(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
N.o CAS:103775-10-6
MF:C27H34N2O7
MW:498.568068027496
MDL:MFCD00865878
CID:62409
PubChem ID:91270
Update Time:2024-11-03
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Moexipril
- 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Moexipril (INN)
- Moexipril [INN:BAN]
- Moexiprilum
- Moexiprilum [INN-Latin]
- UNII-WT87C52TJZ
- Uniretic
- Univasc
- MoexiprilC27H34N207
- Moexiv hydrochloride
- (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(1S)-1-carbethoxy-3-phenyl-propyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenyl-butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]aMino}propanoyl]-6,7-diMethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 109715-88-0
- CI-925
- BIDD:GT0007
- MOEXIPRIL [VANDF]
- AKOS015843317
- MOEXIPRIL [MI]
- CHEMBL1165
- Q2291605
- C07704
- (3S)-2-((2S)-N-((1S)-1-Carboxy-3-phenylpropyl)alanyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 2-ethyl ester
- 3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)-
- 1-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-octahydro-indole-2-carboxylic acid(moexipril)
- D08225
- HY-117281
- WT87C52TJZ
- CHEBI:6960
- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- UWWDHYUMIORJTA-HSQYWUDLSA-N
- (3S)-2-(N-{(1S)-1-[(ethyloxy)carbonyl]-3-phenylpropyl}-L-alanyl)-6,7-bis(methyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- BRD-K34441861-003-01-3
- MOEXIPRIL [WHO-DD]
- 3-ISOQUINOLINECARBOXYLIC ACID, 2-(2-((1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, (3S-(2(R*(R*)),3R*))-
- BDBM50084673
- CS-0064930
- SCHEMBL34030
- RS-10085
- (S)-2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- GTPL6571
- A800803
- 4-(4-OXOPIPERIDINE-1-CARBONYL)PHENYLBORONICACID
- [3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride;[3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride
- DB00691
- AB01565830_02
- 103775-10-6
- NCGC00263546-03
- (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- DTXSID9023330
- NS00006495
- EN300-19766737
- MOEXIPRIL [INN]
- (3S)-2-((2S)-2-(((1S)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-3-ISOQUINOLINECARBOXYLIC ACID
- BRD-K34441861-003-05-4
- BRD-K34441861-003-07-0
- BRD-K34441861-003-06-2
-
- MDL: MFCD00865878
- Inchi: 1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
- Chave InChI: UWWDHYUMIORJTA-HSQYWUDLSA-N
- SMILES: O=C([C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)N1CC2C=C(C(=CC=2C[C@H]1C(=O)O)OC)OC
Propriedades Computadas
- Massa Exacta: 498.23700
- Massa monoisotópica: 498.237
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 36
- Contagem de Ligações Rotativas: 12
- Complexidade: 742
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 114A^2
- XLogP3: 1.2
Propriedades Experimentais
- Densidade: 1.221
- Ponto de ebulição: 709.3°Cat760mmHg
- Ponto de Flash: 382.8°C
- Índice de Refracção: 1.564
- PSA: 114.40000
- LogP: 2.91310
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-364540-10mg |
moexipril, |
103775-10-6 | 10mg |
¥2820.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50mg |
moexipril, |
103775-10-6 | 50mg |
¥5641.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540-10 mg |
moexipril, |
103775-10-6 | 10mg |
¥2,820.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50 mg |
moexipril, |
103775-10-6 | 50mg |
¥5,641.00 | 2023-07-10 | ||
| Enamine | EN300-19766737-0.05g |
(3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
103775-10-6 | 0.05g |
$636.0 | 2023-09-16 | ||
| A2B Chem LLC | AX19990-10mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 10mg |
$462.00 | 2024-04-20 | ||
| A2B Chem LLC | AX19990-50mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 50mg |
$874.00 | 2024-04-20 |
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Literatura Relacionada
-
Rei Matsuura,Tanner C. Jankins,David E. Hill,Kin S. Yang,Gary M. Gallego,Shouliang Yang,Mingying He,Fen Wang,Rohan P. Marsters,Indrawan McAlpine,Keary M. Engle Chem. Sci. 2018 9 8363
-
David J. Ager,André H. M. de Vries,Johannes G. de Vries Chem. Soc. Rev. 2012 41 3340
-
Cloudius R. Sagandira,Sinazo Nqeketo,Kanyisile Mhlana,Thembela Sonti,Sibongiseni Gaqa,Paul Watts React. Chem. Eng. 2022 7 214
-
Fatma H. Al-Awadhi,Hendrik Luesch Nat. Prod. Rep. 2020 37 827
-
Anchal Singh,Mingze Gao,Michael W. Beck RSC Med. Chem. 2021 12 1142
103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Produtos relacionados
- 103775-14-0(Moexiprilat)
- 103733-51-3(Moexipril Diketopiperazine)
- 103733-40-0(Moexipril tert-Butyl Ester Maleic Acid Salt)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente